N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide
Description
Properties
Molecular Formula |
C4H4N6O |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C4H4N6O/c5-1-2-3(4(6)8-7)10-11-9-2/h7H2,(H2,6,8) |
InChI Key |
JKWURJPBHBWUIB-UHFFFAOYSA-N |
Isomeric SMILES |
C(#N)C1=NON=C1/C(=N/N)/N |
Canonical SMILES |
C(#N)C1=NON=C1C(=NN)N |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclization Conditions
The cyclization efficiency is highly sensitive to reaction conditions. Luo et al. (2010) noted that substituting PbO₂ with milder oxidizing agents like manganese dioxide (MnO₂) in acetic acid reduces side reactions, improving the yield of 3-amino-4-cyanofurazan to 65%. Additionally, microwave-assisted methods have been explored to accelerate the dehydration step. Sahin et al. (2002) reported that irradiating the dioxime intermediate at 60% power for 15 minutes in a household microwave oven achieves comparable yields (60–80%) to conventional heating while reducing reaction times from hours to minutes.
Functional Group Transformations via Carboximidamide Precursors
An alternative route involves constructing the carboximidamide group prior to oxadiazole ring formation. Telehoiu et al. (2019) synthesized N'-amino-1,2,5-oxadiazole-3-carboximidamide by reacting 4-cyano-1,2,5-oxadiazole-3-carboxamide (PubChem CID: 45084062) with hydroxylamine hydrochloride in ethanol. The carboxamide group undergoes nucleophilic attack by hydroxylamine, displacing the amide oxygen with an imino group. This method requires stoichiometric excess of hydroxylamine (1.2–1.5 equivalents) and yields 70–75% of the target compound after recrystallization from ethyl acetate/hexane mixtures.
Role of Coupling Reagents in Carboximidamide Synthesis
Modern approaches employ coupling agents to streamline carboximidamide formation. For instance, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropyl ethyl amine) have been used to activate the carboxamide intermediate, facilitating efficient nucleophilic substitution with hydroxylamine. This method reduces reaction times to 3–5 hours and improves yields to 85–90% by minimizing hydrolysis side reactions.
Hybrid Strategies Combining Oxadiazole and Triazole Synthesis
Recent work has explored hybrid pathways that concurrently construct the oxadiazole ring and carboximidamide group. A notable example involves the cyclocondensation of ethyl 2,4-dioxobutanoate derivatives with phenyl hydrazine, forming pyrazole intermediates that are subsequently oxidized to oxadiazoles. Introducing cyanoguanidine during the cyclization step directly incorporates the cyano and carboximidamide groups in a single pot. This method, while complex, offers a 55–60% overall yield and reduces purification steps.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the leading preparation methods:
Challenges in Purification and Stability
This compound exhibits limited solubility in common organic solvents, complicating purification. Recrystallization from ethyl acetate/hexane mixtures (1:3 v/v) is the most widely used technique, achieving >95% purity. Additionally, the compound is hygroscopic and prone to decomposition under acidic conditions. Storage in anhydrous dimethyl sulfoxide (DMSO) at −20°C is recommended for long-term stability.
Chemical Reactions Analysis
Types of Reactions
N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide can serve as a scaffold for developing new antimicrobial agents. In studies, compounds derived from oxadiazole structures have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as fungi .
Neuroprotective Properties
The compound's structural similarities to other neuroprotective agents suggest potential applications in treating neurodegenerative diseases. Furoxan derivatives, which share a similar core structure, have been studied for their ability to modulate nitric oxide pathways, leading to neuroprotection in models of Alzheimer's disease. This suggests that this compound could be explored for similar therapeutic effects .
Agrochemicals
Pesticidal Applications
The oxadiazole framework is known for its utility in agrochemicals. Research indicates that compounds with this structure can act as insecticides or herbicides. The ability to modify the side groups on the oxadiazole ring allows for the fine-tuning of biological activity against various pests and weeds .
Material Science
Polymeric Applications
The unique properties of this compound make it suitable for incorporation into polymeric materials. Its ability to form stable bonds can enhance the mechanical properties of polymers and introduce functional characteristics such as increased thermal stability or improved electrical conductivity. This is particularly relevant in the development of advanced materials for electronics and coatings .
Case Studies
Mechanism of Action
The mechanism of action of N’-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide with structurally and functionally related 1,2,5-oxadiazole derivatives:
Key Research Findings and Trends
Structural-Activity Relationships (SAR): Halogen Substitutions: The 3-chloro-4-fluorophenyl (IDO5L) and 3-bromo-4-fluorophenyl (epacadostat) groups enhance IDO1 binding via halogen bonding with the enzyme’s active site . Side Chains: Sulfamoylaminoethyl (epacadostat) or methylphenethylamine () groups improve solubility and membrane permeability, critical for in vivo efficacy . Cyano vs. Amino Groups: The cyano group in N'-amino-4-cyano-...
Clinical Outcomes: Epacadostat, despite promising preclinical data, failed in phase III trials for melanoma, highlighting the complexity of IDO1 inhibition in human tumors . IDO5L’s use as a PET probe demonstrates the versatility of 1,2,5-oxadiazole derivatives in diagnostic applications .
Diverse Applications: Beyond oncology, derivatives like 4-amino-N′-hydroxy-... are repurposed for uranium recovery via Se-functionalization or as insensitive energetic materials .
Biological Activity
N'-amino-4-cyano-1,2,5-oxadiazole-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the oxadiazole family, characterized by the presence of an oxadiazole ring and functional groups that influence its reactivity and biological interactions. The specific structure can be represented as follows:
The mechanism of action of this compound involves its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in the metabolism of tryptophan to kynurenine. This inhibition is crucial for enhancing anti-tumor immunity by preventing immune suppression in the tumor microenvironment .
- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles exhibit antimicrobial properties against various bacterial pathogens. Modifications to the oxadiazole structure can enhance permeability and target specificity against gastrointestinal pathogens like Clostridioides difficile and multidrug-resistant Enterococcus faecium .
- Anti-tumor Effects : Studies have demonstrated that compounds similar to this compound can inhibit tumor growth in vivo. For instance, formulations that improve solubility and bioavailability have shown significant anti-tumor efficacy in mouse models .
Biological Activity Summary
Study 1: Antimicrobial Properties
A study focused on modifying oxadiazole compounds to enhance their antimicrobial activity against gastrointestinal pathogens. The results indicated that certain modifications led to complete impermeability in Caco-2 cell monolayers while retaining antimicrobial efficacy against resistant strains .
Study 2: Anti-Tumor Efficacy
In a study evaluating the anti-tumor effects of oxadiazole derivatives, it was found that a specific formulation significantly inhibited tumor growth in B16F10 tumor-bearing mice. The compound's ability to reduce regulatory T cells (Tregs) within tumor tissues was noted as a key mechanism for its enhanced efficacy .
Study 3: Pharmacokinetics
Research examining the pharmacokinetics of this compound derivatives showed that formulations could significantly improve oral bioavailability compared to standard suspensions. This improvement is essential for developing effective therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
